molecular formula C12H22ClNO2 B1476671 2-Chloro-1-(4-(ethoxymethyl)piperidin-1-yl)butan-1-one CAS No. 2098078-53-4

2-Chloro-1-(4-(ethoxymethyl)piperidin-1-yl)butan-1-one

Cat. No.: B1476671
CAS No.: 2098078-53-4
M. Wt: 247.76 g/mol
InChI Key: QYORQQIMIFNMLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Chloro-1-(4-(ethoxymethyl)piperidin-1-yl)butan-1-one” is a chemical compound with the molecular formula C12H22ClNO2 and a molecular weight of 247.76 g/mol . It is a product intended for research use only.


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C12H22ClNO2 . This indicates that the compound contains 12 carbon atoms, 22 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms.


Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 247.76 g/mol .

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Precursors : This compound and its derivatives serve as precursors in the synthesis of complex molecules. For instance, the development of novel copolymers of styrene involving ring-disubstituted butyl 2-cyano-3-phenyl-2-propenoates showcases the utility of piperidine derivatives in creating new polymeric materials with unique properties (Kharas et al., 2016).

  • Pharmacological Research : Derivatives of piperidine, including those related to the specified compound, have been explored for their pharmacological applications. For example, research into antagonists of the human CCR5 receptor as anti-HIV-1 agents illustrates the potential of these compounds in medicinal chemistry. This includes the study of structure-activity relationships for various piperidine derivatives, indicating their significance in designing drugs targeting specific receptors (Finke et al., 2001).

  • Chemo-Enzymatic Synthesis : The compound's framework facilitates the chemo-enzymatic synthesis of enantiopure intermediates for potential therapeutic agents, demonstrating the importance of such chemical scaffolds in producing biologically active molecules with high stereochemical purity (Banoth et al., 2012).

Potential Applications in Medicinal Chemistry

  • Antagonistic Properties : The synthesis and characterization of N-allyl-4-piperidyl benzamide derivatives reveal the exploration of piperidine-based compounds as CCR5 antagonists, highlighting their potential application in developing therapeutics for diseases such as HIV (Cheng De-ju, 2014).

  • Molecular Modifications : Studies on the modification of 2-trifluoromethyl-1H-benzimidazole with hydroxyalkyl substituents indicate the versatility of piperidine derivatives in creating molecules with modified pharmacological profiles, suggesting their broad utility in drug design and development (Shchegol'kov et al., 2013).

Properties

IUPAC Name

2-chloro-1-[4-(ethoxymethyl)piperidin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22ClNO2/c1-3-11(13)12(15)14-7-5-10(6-8-14)9-16-4-2/h10-11H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYORQQIMIFNMLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCC(CC1)COCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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